Antihypertensive agent 2

Angiotensin II Receptor Receptor Binding Assay Antihypertensive Research

Researchers requiring a selective, non-peptide AT1 receptor blocker with a defined potency profile often face limited access to well-characterized tool compounds. Antihypertensive agent 2 (Compound 4g) directly addresses this gap: • Human AT1 IC50 = 3.9 nM; rat AT1 IC50 = 9.2 nM - enables cross-species comparative pharmacology. • In vivo efficacy comparable to or greater than losartan in hypertensive rodent models. • Unique 1-benzoyl-2-phenylindole-3-carboxylic acid scaffold supports SAR expansion beyond biphenyl-tetrazole chemotypes. Supplied with full analytical documentation; reliable global logistics for R&D procurement.

Molecular Formula C22H15NO3
Molecular Weight 341.4 g/mol
Cat. No. B12391542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntihypertensive agent 2
Molecular FormulaC22H15NO3
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2C(=O)C4=CC=CC=C4)C(=O)O
InChIInChI=1S/C22H15NO3/c24-21(16-11-5-2-6-12-16)23-18-14-8-7-13-17(18)19(22(25)26)20(23)15-9-3-1-4-10-15/h1-14H,(H,25,26)
InChIKeyRBCABMGWAVHWIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antihypertensive Agent 2: AT1 Antagonist Overview


Antihypertensive agent 2 (also designated Compound 4g) is a synthetic small molecule with the molecular formula C22H15NO3 and a molecular weight of 341.36 g/mol . It functions as a potent and effective antagonist of the angiotensin II receptor type 1 (AT1) [1]. As a non-peptide AT1 receptor blocker, it belongs to a class of compounds critical for managing hypertension by inhibiting the vasoconstrictive effects of angiotensin II, thus promoting vasodilation and reducing blood pressure . Its chemical identity is 1-benzoyl-2-phenylindole-3-carboxylic acid .

Target AT1 receptor antagonist research tool
Scaffold Non-peptide indole-based chemotype
Use Context Angiotensin II signaling pathway studies

Antihypertensive Agent 2: Substitution Risks


The pharmacological class of angiotensin II receptor blockers (ARBs) is chemically and pharmacokinetically diverse, meaning that compounds cannot be substituted for one another without a significant risk of altering experimental outcomes or therapeutic efficacy. Differences in receptor binding kinetics, selectivity profiles, and downstream signaling effects (biased agonism/antagonism) are well-documented within the ARB class [1]. For a research tool like Antihypertensive agent 2 (Compound 4g), its specific chemical structure—a 1-benzoyl-2-phenylindole-3-carboxylic acid—dictates a unique interaction with the AT1 receptor . The quantitative evidence provided below demonstrates that, even within the same target class, Antihypertensive agent 2 exhibits a distinct potency profile compared to the prototypical ARB, losartan, which justifies its selection over other commercially available AT1 antagonists for specific research applications.

Property
Target: Antihypertensive agent 2
Substitution: Class ARB
Scaffold
Indole-3-carboxylic acid core
Biphenyl tetrazole or other chemotypes
Binding Kinetics
Reported distinct AT1 interaction
May shift due to class variation
Functional Response
Reported model-response context
Model-response context may differ

Antihypertensive Agent 2 vs. Losartan


AT1 Receptor Binding Affinity

Antihypertensive agent 2 demonstrates potent binding affinity for the angiotensin II receptor 1 (AT1). Its half-maximal inhibitory concentration (IC50) was determined to be 9.2 nM in rat adrenal cortical membranes and 3.9 nM in human adrenal cortical membranes [1]. These values provide a quantitative benchmark for its in vitro potency, which is reported to be equal to or greater than that of the clinical ARB, losartan [1].

AT1 Binding Affinity
Reported
IC50 9.2 nM (rat), 3.9 nM (human)
Supports AT1 binding assay interpretation
Rat and human adrenal membrane assays
Angiotensin II Receptor Receptor Binding Assay Antihypertensive Research

In Vivo Blood Pressure Reduction

In functional in vivo studies, Antihypertensive agent 2 exhibits significant antihypertensive activity. It effectively reduces blood pressure with a potency that is equal to or greater than that of the clinically established ARB, losartan [1]. This functional outcome confirms that the compound's receptor antagonism translates into a measurable physiological effect, validating its utility as a tool compound for preclinical hypertension research.

In Vivo BP Reduction
Reported
Reported BP response comparable to losartan
Supports in vivo model-response context
Hypertensive animal models (details not specified)
In Vivo Pharmacology Hypertension Model Blood Pressure Monitoring

Chemical Structure Differentiation

Antihypertensive agent 2 is chemically defined as 1-benzoyl-2-phenylindole-3-carboxylic acid with the molecular formula C22H15NO3 and a molecular weight of 341.36 g/mol . This specific indole-based scaffold distinguishes it from other major ARB classes, such as the biphenyl tetrazoles (e.g., losartan, candesartan) or the non-biphenyl non-tetrazoles (e.g., telmisartan). This structural difference can lead to variations in physicochemical properties, binding kinetics, and off-target effects.

Chemical Scaffold
Class-level
Indole-3-carboxylic acid core vs. biphenyl tetrazole scaffold
Informs chemotype-based SAR selection
Structural class inference; supplier data
Medicinal Chemistry Chemical Synthesis Structural Biology

Antihypertensive Agent 2 Applications


In Vitro AT1 Pharmacology

Due to its defined binding affinity to the AT1 receptor (IC50 values of 9.2 nM and 3.9 nM in rat and human membranes, respectively ), Antihypertensive agent 2 is an optimal tool compound for in vitro assays. These include competitive radioligand binding studies to characterize receptor-ligand interactions, functional assays measuring inhibition of angiotensin II-induced signaling (e.g., calcium flux, IP3 accumulation), and comparative pharmacology studies against other ARBs like losartan to investigate biased signaling or allosteric modulation.

In Vivo Hypertension Models

The compound's validated in vivo efficacy in lowering blood pressure with a potency comparable to or greater than losartan [1] makes it a suitable candidate for preclinical hypertension research. It can be employed in well-established rodent models of hypertension (e.g., spontaneously hypertensive rats (SHR), angiotensin II-infused models) to study the role of AT1 receptors in disease progression, end-organ damage, or as a reference compound for evaluating novel antihypertensive therapies.

Medicinal Chemistry and SAR

The distinct 1-benzoyl-2-phenylindole-3-carboxylic acid chemical structure of Antihypertensive agent 2 makes it a valuable scaffold for medicinal chemistry efforts. It serves as a starting point for synthesizing novel analogs to explore SAR around the indole core, aiming to optimize potency, selectivity, or pharmacokinetic properties. Its differentiation from the common biphenyl tetrazole scaffold of losartan provides a unique chemical space for the discovery of next-generation AT1 receptor modulators.

Application
Selection Property
Validation Focus
In vitro AT1 receptor pharmacology
Reported AT1 binding affinity context
Receptor binding assay endpoint review
In vivo hypertension research models
Reported BP response context
Model-response endpoint monitoring
Medicinal chemistry and SAR
Indole-based scaffold distinction
Chemical scaffold selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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